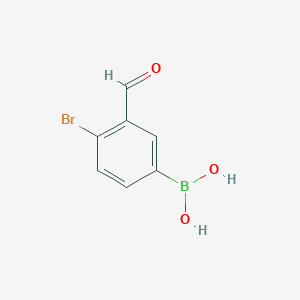
4-Bromo-3-formylphenylboronic acid
Übersicht
Beschreibung
4-Bromo-3-formylphenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It is used as a stabilizer and inhibitor for enzymes and as a bactericide .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990. 4-Bromobenzaldehyde was used as the starting material . The acetalization of the aldehyde group was carried out by standard methods using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-formylphenylboronic acid is C7H6BBrO3 . Its molecular weight is 228.84 . The InChI code is 1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H .Chemical Reactions Analysis
4-Bromo-3-formylphenylboronic acid can be used in Suzuki–Miyaura cross-couplings . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date .Physical And Chemical Properties Analysis
4-Bromo-3-formylphenylboronic acid is a solid substance . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
4-Bromo-3-formylphenylboronic acid: is considered a valuable compound in the design of new drugs and drug delivery systems. Its boronic acid moiety is particularly useful as a boron-carrier for neutron capture therapy . However, its stability in water is marginal, which is a crucial factor to consider in pharmacological applications .
Enzyme Stabilization
In industrial applications, related boronic acids are used as enzyme stabilizers. They are particularly effective for proteases and lipases in liquid detergent preparations, enhancing the shelf life and efficacy of these enzymes .
Chemical Signaling
This compound has been used to study the effects of boronic acid on fluoride-selective chemosignaling behavior. It is involved in the interaction with merocyanine dyes, which are important for developing sensors and detection systems .
Biological Inhibition
4-Bromo-3-formylphenylboronic acid: acts as a biological inhibitor of γ-glutamyltranspeptidase. This enzyme plays a role in the metabolism of glutathione and its inhibition can be significant in the study of oxidative stress and related diseases .
Organic Synthesis
The compound is a reactant in palladium-catalyzed homocoupling and Suzuki coupling reactions. These reactions are fundamental in creating complex organic molecules, which are essential in pharmaceuticals and materials science .
Development of Functional Materials
Organoboron compounds, including 4-Bromo-3-formylphenylboronic acid , are pivotal in the development of functional materials. They can be transformed into a broad range of functional groups, enabling the creation of novel materials with specific properties .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-3-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-Bromo-3-formylphenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it donates electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-Bromo-3-formylphenylboronic acid, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Its role in the suzuki-miyaura cross-coupling reaction suggests that its bioavailability is largely dependent on the reaction conditions .
Result of Action
The result of the action of 4-Bromo-3-formylphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications, including the development of pharmaceuticals .
Action Environment
The action of 4-Bromo-3-formylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the organoboron reagent (like 4-Bromo-3-formylphenylboronic acid) is crucial for the success of the reaction .
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-Bromo-3-formylphenylboronic acid could involve its use in the development of new organic synthesis methods and applications in the pharmaceutical industry . For instance, it could be used in the synthesis of new drugs or as an intermediate in the production of complex organic molecules .
Eigenschaften
IUPAC Name |
(4-bromo-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOILCSUBRDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283123 | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-33-1 | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
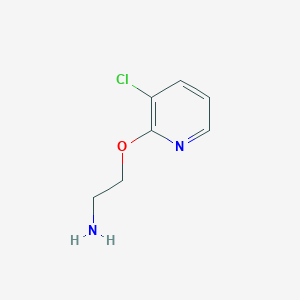
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)
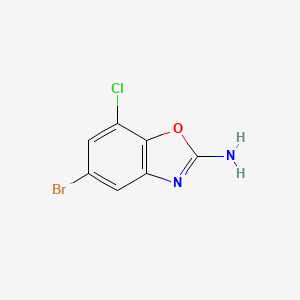
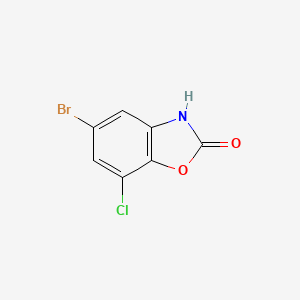


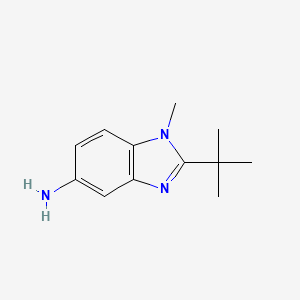
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
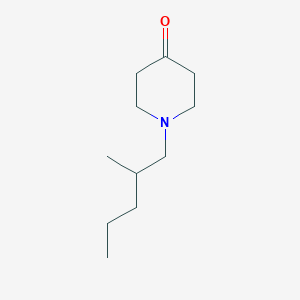
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
